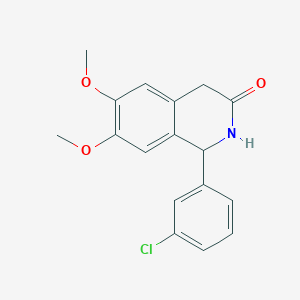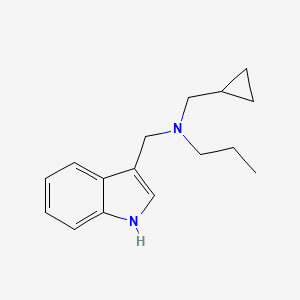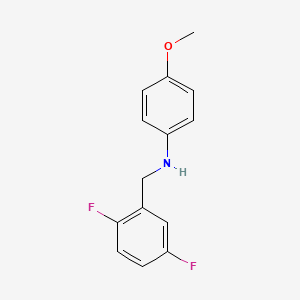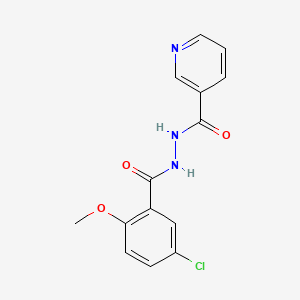
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, also known as SDZ 21009, is a chemical compound that has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 is not fully understood, but it is believed to act through the modulation of various signaling pathways in the brain. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been found to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which can contribute to the development of neurodegenerative diseases. It has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under normal laboratory conditions. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 and its potential interactions with other drugs and compounds.
Synthesis Methods
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 can be synthesized through a multistep process involving the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde, followed by a series of reactions including reduction, cyclization, and methylation. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also shown promise in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-11-8-16(20)19-17(13(11)9-15(14)22-2)10-4-3-5-12(18)6-10/h3-7,9,17H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHMMQZXGXAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)

![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)


![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B4973678.png)